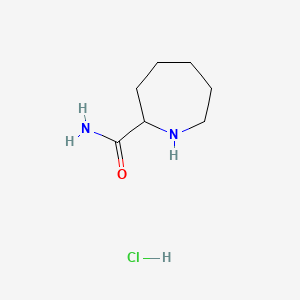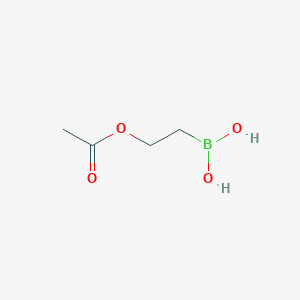
(2-Acetoxyethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-acetoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetoxyethyl)boronic acid typically involves the reaction of an appropriate boronic ester with a 2-acetoxyethyl halide under controlled conditions. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
(2-Acetoxyethyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for Suzuki-Miyaura coupling, bases like potassium acetate, and oxidizing agents for conversion to borates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Scientific Research Applications
(2-Acetoxyethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and sensors.
Mechanism of Action
The mechanism of action of (2-Acetoxyethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic processes, such as the Suzuki-Miyaura coupling, where it participates in transmetalation with palladium complexes . The compound’s interaction with molecular targets and pathways is primarily through its boronic acid group, which can coordinate with Lewis bases and participate in electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(2-Acetoxyethyl)boronic acid is unique due to its 2-acetoxyethyl group, which imparts distinct reactivity and solubility properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C4H9BO4 |
|---|---|
Molecular Weight |
131.93 g/mol |
IUPAC Name |
2-acetyloxyethylboronic acid |
InChI |
InChI=1S/C4H9BO4/c1-4(6)9-3-2-5(7)8/h7-8H,2-3H2,1H3 |
InChI Key |
LMHBCDBVUSJLPF-UHFFFAOYSA-N |
Canonical SMILES |
B(CCOC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


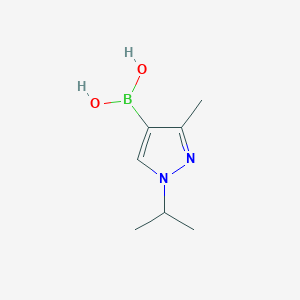
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
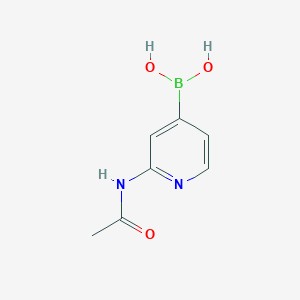
![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)

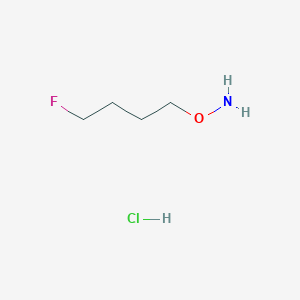
![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
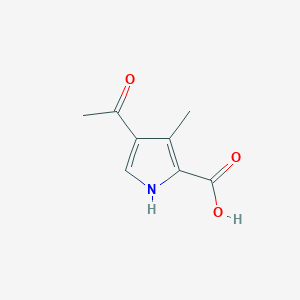

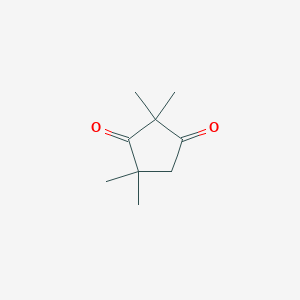
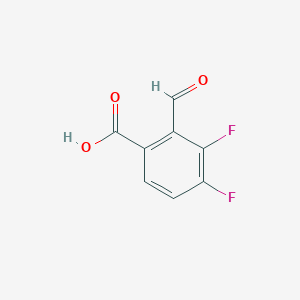
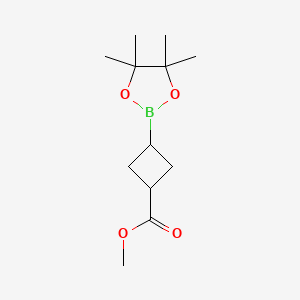
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
